molecular formula C8H18N2 B1294436 3-(Piperidin-1-yl)propan-1-amine CAS No. 3529-08-6

3-(Piperidin-1-yl)propan-1-amine

Cat. No. B1294436
CAS RN: 3529-08-6
M. Wt: 142.24 g/mol
InChI Key: JMUCXULQKPWSTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperidin-1-yl)propan-1-amine is a chemical compound that is part of the piperidine family, which is a class of organic compounds containing a six-membered ring with five methylene groups and one amine group. Piperidine derivatives are of significant interest due to their presence in various pharmaceuticals and their potential for chemical synthesis.

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. One such method involves the reaction of benzyl-protected propargyl amines with 1,1-cyclopropane diesters in the presence of a Zn(II) catalyst. This process allows for the creation of highly functionalized piperidines with excellent yields through a tandem cyclopropane ring-opening/Conia-ene cyclization . Another approach to synthesizing piperidine compounds is the Michael addition of secondary amines to α, β-unsaturated carbonyl compounds, which can form complex structures such as quinolin-2(1H)-ones .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex and is often studied using techniques such as X-ray crystallography. For instance, the crystal structure of a novel piperidine derivative was analyzed, revealing interactions between molecules through various intermolecular forces . Density functional theory (DFT) calculations can also be employed to study the molecular geometry, hyperpolarizability, and molecular electrostatic potential, providing insights into the conformational stability and reactivity of the molecule .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including fluorination, which can significantly alter their pharmacokinetic profiles. For example, the introduction of fluorine into 3-(3-(piperidin-1-yl)propyl)indoles can yield selective human 5-HT1D receptor ligands with improved oral absorption and bioavailability . The fluorination process can also reduce the basicity of the compounds, which may contribute to their enhanced pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and the presence of functional groups. NMR spectroscopy, including 1H-NMR and 13C-NMR, is a valuable tool for characterizing these compounds and confirming their chemical structure . Theoretical calculations can be used to predict thermodynamic properties and to analyze the stability of the molecule, which arises from hyperconjugative interactions and charge delocalization . Additionally, the electronic absorption spectrum can be predicted and compared with experimental data to further understand the properties of these compounds .

Scientific Research Applications

1. Maillard Reaction Product Formation

3-(Piperidin-1-yl)propan-1-amine, a derivative of piperidine, is notable in the context of the Maillard reaction. It can form from lysine through decarboxylation and deamination reactions, or through cyclization of pent-4-en-1-amine. This reaction is significant in food chemistry, where piperidine interacts with glucose and lysine to form various compounds like 3-(piperidin-1-yl)propanal. These compounds have potential implications in food flavor and aroma development (Nikolov & Yaylayan, 2010).

2. Medicinal Chemistry Applications

In medicinal chemistry, derivatives of 3-(Piperidin-1-yl)propan-1-amine play a crucial role. For example, it's involved in the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound of major importance in this field. The development of novel methods for its synthesis highlights its utility in producing large quantities for potential therapeutic applications (Smaliy et al., 2011).

3. LDL Receptor Upregulation

It has been utilized in the synthesis of compounds that upregulate the Low-Density Lipoprotein (LDL) receptor. An example is the development of N-[1-(3-Phenylpropane-1-yl)piperidin-4-yl]-5-thia-1,8b-diazaacenaphthylene-4-carboxamide, indicating its potential in managing cholesterol levels and cardiovascular health (Ito et al., 2002).

4. Antimicrobial Activity

Piperidine derivatives, including those related to 3-(Piperidin-1-yl)propan-1-amine, have shown promising antimicrobial properties. For instance, 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were effective against bacterial and fungal pathogens of tomato plants, indicating their potential as antimicrobial agents in agriculture and medicine (Vinaya et al., 2009).

Safety And Hazards

3-(Piperidin-1-yl)propan-1-amine is classified as a dangerous substance. It is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .

Future Directions

Piperidines, including 3-(Piperidin-1-yl)propan-1-amine, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were also covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

3-piperidin-1-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c9-5-4-8-10-6-2-1-3-7-10/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUCXULQKPWSTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20188778
Record name Piperidine-1-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperidin-1-yl)propan-1-amine

CAS RN

3529-08-6
Record name 1-Piperidinepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3529-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine-1-propylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003529086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine-1-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidine-1-propylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.507
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To an ice-cooled suspension of LiAlH4 (10.31 g, 0.27 mole) in THF (100 ml), a solution of 1-piperidine-propanamide, 4-(diphenylmethylene) 29.01 g, 0.091 mole) in THF (100 ml) was added dropwise. After stirring for 0.5 hours, the ice-bath was removed, the reaction mixture refluxed for six hours, quenched (EtOAc and 10% NaOH) and the resulting granular precipitate removed by filtration. The filtrate was concentrated to ca 20 ml, dissolved in CHCl3, washed with H2O, and the solvent removed to give a yellow-green oil. This was dissolved in MeOH, treated with HCl gas and the solvent evaporated. The residue crystallized from CH2Cl2 --Et2O to give 1-piperidinepropaneamine, 4-(diphenylmethylene)dihydrochloride hemihydrate as white solid in quantitative yield; mp 249°-252° C.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.31 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Reaction of piperidine (Aldrich, 8.4 g, 100 mmol) with acrylonitrile (7.96 g, 150 mmol) in ethanol (25 mL), reduction of the resulting piperidinopropionitrile with lithium aluminum hydride (5 g, 125 mmol) in tetrahydrofuran (150 mL), work-up and distillation under reduced pressure as described for Example 3 gave the title compound. Yield: 3 g (21%); bp. 65°-66° (6 Torr); [lit. bp. 110°-115° C. (31 Torr), J. Corse et al., J. Amer. Chem. Soc., 68, 1911 (1946)].
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
7.96 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Piperidin-1-yl)propan-1-amine
Reactant of Route 2
3-(Piperidin-1-yl)propan-1-amine
Reactant of Route 3
Reactant of Route 3
3-(Piperidin-1-yl)propan-1-amine
Reactant of Route 4
3-(Piperidin-1-yl)propan-1-amine
Reactant of Route 5
Reactant of Route 5
3-(Piperidin-1-yl)propan-1-amine
Reactant of Route 6
Reactant of Route 6
3-(Piperidin-1-yl)propan-1-amine

Citations

For This Compound
37
Citations
K Sander, T Kottke, L Weizel, H Stark - Chemical and pharmaceutical …, 2010 - jstage.jst.go.jp
The histamine H3 receptor (H3R) is a promising target in the development of new compounds for the treatment of mainly centrally occurring diseases. However, emerging novel …
Number of citations: 38 www.jstage.jst.go.jp
B Sadek, A Schreeb, JS Schwed… - Drug Design …, 2014 - Taylor & Francis
A small series of compounds containing derivatives of 2,4-diamino- and 2,4,6-triaminopyrimidine (compounds 2–7) was synthesized and tested for binding affinity to human histamine H …
Number of citations: 15 www.tandfonline.com
J Jones - 2022 - unsworks.unsw.edu.au
The primary aim of this thesis was to synthesize optimised versions of a lead compound 2-chloro-3-((2-morpholinomethyl) amino) naphalene-1, 4-dione (BH10) bearing the …
Number of citations: 3 unsworks.unsw.edu.au
S Agarwal, H Agarwal, N Zaware - Expert Opinion on Therapeutic …, 2017 - Taylor & Francis
Introduction: There is an unmet need of strategies for ex-vivo expansion of hematopoetic stem cells (HSCs) without loss of their primitive nature or stemness. We evaluate here a patent …
Number of citations: 3 www.tandfonline.com
B Soliman, N Wang, G Zagotto… - Archiv der …, 2019 - Wiley Online Library
Recent studies on histamine receptor (HR) subtypes identified imidazolyl butyl cyanoguanidines, like UR‐PI376, as highly potent agonists at the human histamine H 4 receptor (hH 4 R). …
Number of citations: 2 onlinelibrary.wiley.com
JI Borrell Bilbao… - … . Vol. 14, n. 4 (2016), p …, 2015 - recercat.cat
The paradigm, derived from bicyclams and other cyclams, by which it is necessary to use the p-phenylene moiety as the central core in order to achieve high HIV-1 antiviral activities has …
Number of citations: 2 www.recercat.cat
RP De La Bellacasa, A Gibert, JM Planesas… - Organic & …, 2016 - pubs.rsc.org
The paradigm, derived from bicyclams and other cyclams, by which it is necessary to use the p-phenylene moiety as the central core in order to achieve high HIV-1 antiviral activities has …
Number of citations: 2 pubs.rsc.org
J Lavrado, GG Cabal, M Prudêncio… - Journal of Medicinal …, 2011 - ACS Publications
The synthesis of cryptolepine derivatives containing basic side-chains at the C-11 position and their evaluations for antiplasmodial and cytotoxicity properties are reported. Propyl, butyl, …
Number of citations: 71 pubs.acs.org
I Bassanini, S Parapini, N Basilico… - ChemMedChem, 2019 - Wiley Online Library
SAR studies on a set of novel hydrophilic C‐2 aminopyridinyl riminophenazines bearing variously functionalized basic side chains at C‐3 were conducted. The novel compounds were …
S Zhong - docserv.uni-duesseldorf.de
1.1 Histamine 1.1. 1 Chemistry Histamine is a biogenic amine consisting of an imidazole ring and an ethanamine side chain (Figure 1-1). According to the International Union of Pure …
Number of citations: 3 docserv.uni-duesseldorf.de

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.